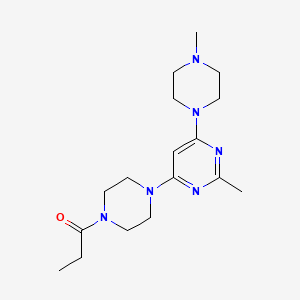

2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the nucleophilic substitution reactions of chloropyrimidines with amines. For example, Mattioda et al. (1975) described the synthesis of a series of 4-piperazinopyrimidines bearing a methylthio substituent, highlighting the chemical versatility and reactivity of the pyrimidine core towards functionalization with piperazine moieties (Mattioda et al., 1975).

Molecular Structure Analysis

Pyrimidine derivatives exhibit a wide range of molecular structures, depending on the substitution pattern and the nature of substituents attached to the pyrimidine ring. Structural analyses, such as X-ray diffraction, have provided detailed insights into the planarity of the pyrimidine ring, the conformation of attached piperazine rings, and the overall geometry of these compounds, which is crucial for understanding their interaction with biological targets (Özbey et al., 1998).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, alkylation, and acylation, allowing for the introduction of diverse functional groups. These chemical transformations are fundamental for tuning the pharmacological properties of the compounds (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are essential for determining the compound's suitability for pharmaceutical applications (Qi et al., 2008).

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives is largely defined by the electronic structure of the pyrimidine ring and the nature of the substituents. These compounds can act as bases, participate in hydrogen bonding, and exhibit specific reactivity patterns that are pivotal for their biological activity and interaction with receptors or enzymes (Pisklak et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

Compounds related to 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine have been explored for various pharmacological properties. Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines and found them to have antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds from this series displayed powerful antiemetic activity and were selected for clinical investigations (Mattioda et al., 1975).

Antibacterial Agents

Matsumoto and Minami (1975) developed 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, derived from 2-methylthio derivatives. These compounds displayed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, surpassing the efficacy of piromidic acid (Matsumoto & Minami, 1975).

Anticancer and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including variants with piperazine and pyrimidine, which showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds were compared to sodium diclofenac, a standard drug, in terms of effectiveness (Abu‐Hashem et al., 2020).

Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which showed promising antiproliferative effects against human cancer cell lines. Some compounds exhibited significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Interaction with DNA

Wilson et al. (1990) investigated compounds similar to 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine for their interaction with DNA. They found that these compounds, particularly those with terminal piperazino groups, can either intercalate with DNA or form groove complexes, influencing the amplification of anticancer drug action (Wilson et al., 1990).

Propiedades

IUPAC Name |

1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N6O/c1-4-17(24)23-11-9-22(10-12-23)16-13-15(18-14(2)19-16)21-7-5-20(3)6-8-21/h13H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXAWZRBLOUZIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)

![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5538362.png)

![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)

![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)

![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)